molecular formula C9H11ClN2O B13672536 4-(3-Chloropyridin-4-yl)morpholine

4-(3-Chloropyridin-4-yl)morpholine

Cat. No.: B13672536
M. Wt: 198.65 g/mol
InChI Key: NZSAUHBPFSXZIE-UHFFFAOYSA-N
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Description

4-(3-Chloropyridin-4-yl)morpholine is an organic compound that features a morpholine ring attached to a chlorinated pyridine ring. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and chloropyridine, making it useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropyridin-4-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropyridine and morpholine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction.

    Procedure: The 3-chloropyridine is reacted with morpholine under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropyridin-4-yl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the morpholine moiety.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: N-oxides of the original compound.

    Reduction Products: Reduced forms of the pyridine or morpholine rings.

Scientific Research Applications

4-(3-Chloropyridin-4-yl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Chloropyridin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, thereby influencing biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
  • 3-Amino-4-chloropyridine
  • 4-Chloropyridine N-oxide

Uniqueness

4-(3-Chloropyridin-4-yl)morpholine is unique due to its specific substitution pattern on the pyridine ring and the presence of the morpholine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and potential biological activity.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

4-(3-chloropyridin-4-yl)morpholine

InChI

InChI=1S/C9H11ClN2O/c10-8-7-11-2-1-9(8)12-3-5-13-6-4-12/h1-2,7H,3-6H2

InChI Key

NZSAUHBPFSXZIE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=NC=C2)Cl

Origin of Product

United States

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